molecular formula C26H29N3O2S B227405 9-ethyl-3-({4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}methyl)-9H-carbazole

9-ethyl-3-({4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}methyl)-9H-carbazole

Cat. No. B227405
M. Wt: 447.6 g/mol
InChI Key: GIKVYGLBNQFJQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-ethyl-3-({4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}methyl)-9H-carbazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as EPC-2407 and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of 9-ethyl-3-({4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}methyl)-9H-carbazole is not fully understood. However, studies have suggested that this compound may target multiple signaling pathways involved in cancer cell proliferation and survival. It has been shown to inhibit the activity of several kinases, including AKT, ERK, and JNK, which are involved in cell growth and survival.
Biochemical and physiological effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and reduce angiogenesis. Additionally, this compound has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 9-ethyl-3-({4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}methyl)-9H-carbazole in lab experiments is its potential as a therapeutic agent. This compound has shown promising results in preclinical studies and may have potential applications in cancer research and drug discovery. However, one of the limitations of using this compound is its complex synthesis process, which may limit its availability for research purposes.

Future Directions

There are several future directions for research on 9-ethyl-3-({4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}methyl)-9H-carbazole. One area of research is the development of more efficient synthesis methods to increase the availability of this compound for research purposes. Additionally, researchers are exploring the potential of this compound as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in medicine.

Synthesis Methods

The synthesis of 9-ethyl-3-({4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}methyl)-9H-carbazole involves the reaction of 9-ethylcarbazole with 4-(4-methylphenylsulfonyl)piperazine in the presence of a suitable solvent and a base. The reaction is carried out under reflux conditions for several hours, and the product is obtained after purification by column chromatography.

Scientific Research Applications

9-ethyl-3-({4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}methyl)-9H-carbazole has been studied for its potential applications in various fields, including cancer research, neuropharmacology, and drug discovery. This compound has shown promising results in preclinical studies, and researchers are exploring its potential as a therapeutic agent.

properties

Molecular Formula

C26H29N3O2S

Molecular Weight

447.6 g/mol

IUPAC Name

9-ethyl-3-[[4-(4-methylphenyl)sulfonylpiperazin-1-yl]methyl]carbazole

InChI

InChI=1S/C26H29N3O2S/c1-3-29-25-7-5-4-6-23(25)24-18-21(10-13-26(24)29)19-27-14-16-28(17-15-27)32(30,31)22-11-8-20(2)9-12-22/h4-13,18H,3,14-17,19H2,1-2H3

InChI Key

GIKVYGLBNQFJQP-UHFFFAOYSA-N

SMILES

CCN1C2=C(C=C(C=C2)CN3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)C)C5=CC=CC=C51

Canonical SMILES

CCN1C2=C(C=C(C=C2)CN3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)C)C5=CC=CC=C51

Origin of Product

United States

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